molecular formula C13H13N3O B14010766 n-(2,6-Dimethylpyrimidin-4-yl)benzamide CAS No. 5454-87-5

n-(2,6-Dimethylpyrimidin-4-yl)benzamide

Cat. No.: B14010766
CAS No.: 5454-87-5
M. Wt: 227.26 g/mol
InChI Key: JJNVMGDCVZIKFY-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylpyrimidin-4-yl)benzamide (CID 176091244 ) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of epigenetic therapeutics. This compound serves as a key structural motif, often referred to as a "selectivity pocket binder," in the design of potent and selective inhibitors of Sirtuin 2 (SIRT2) . SIRT2 is an NAD+-dependent deacetylase involved in critical cellular processes such as cell cycle regulation, metabolism, and autophagy . Inhibiting SIRT2 has emerged as a promising therapeutic strategy for targeting various cancers, including breast cancer and hepatocellular carcinoma, as well as neurodegenerative diseases like Parkinson's and Alzheimer's . Research has demonstrated that derivatives built upon this benzamide core structure can achieve high potency, with some inhibitors exhibiting IC50 values in the nanomolar range (e.g., 42 nM) and excellent selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 . The mechanism of action for these inhibitors involves binding to the SIRT2 enzyme and inducing the formation of a selective pocket, which is accommodated by the 2,6-dimethylpyrimidinyl-benzamide moiety, thereby blocking its deacetylase activity . This makes this compound an invaluable building block for researchers aiming to develop novel chemical probes and potential therapeutics for investigating SIRT2 biology and its role in disease pathogenesis . This product is intended for research applications in a controlled laboratory environment and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this compound into humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5454-87-5

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C13H13N3O/c1-9-8-12(15-10(2)14-9)16-13(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17)

InChI Key

JJNVMGDCVZIKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2,6 Dimethylpyrimidin 4 Yl Benzamide

Historical and Current Synthetic Routes Towards Benzamide-Pyrimidines

The construction of the amide linkage in benzamide-pyrimidine scaffolds like N-(2,6-dimethylpyrimidin-4-yl)benzamide has been approached through several reliable methods. These range from traditional reactions that have been staples of organic chemistry for over a century to contemporary transition-metal-catalyzed processes that offer enhanced efficiency and scope.

Classical Amidation Reactions

Classical amidation methods remain a cornerstone for the synthesis of this compound due to their straightforward nature and broad applicability. These reactions typically involve the coupling of an amine with a carboxylic acid derivative.

One of the most common approaches is the Schotten-Baumann reaction , which utilizes an acid chloride and an amine in the presence of a base. nih.gov In the context of synthesizing the target molecule, this would involve the reaction of 2,6-dimethylpyrimidin-4-amine with benzoyl chloride. The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine (B92270), serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the formation of the amide. nih.gov The reaction is often performed in a two-phase system of water and an organic solvent.

Another widely used classical method involves the use of peptide coupling reagents . These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions than the Schotten-Baumann reaction. A variety of such reagents are available, broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, TBTU). peptide.comresearchgate.net The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester that is then readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the reaction efficiency and suppress side reactions. peptide.com

Coupling Reagent TypeExample(s)Additive(s)Key Features
CarbodiimidesDCC, EDCHOBt, HOAtReadily available, but can lead to byproduct formation.
Phosphonium SaltsPyBOP, BOPHigh coupling efficiency, particularly for hindered substrates.
Uronium/Aminium SaltsHBTU, HATUFast reaction rates and high yields.

Palladium-Catalyzed Coupling Approaches

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example and offers a versatile alternative for the synthesis of this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

For the synthesis of the target molecule, two main strategies can be envisioned:

Coupling of a 4-halopyrimidine with benzamide (B126): In this approach, a precursor such as 4-chloro- or 4-bromo-2,6-dimethylpyrimidine (B183636) would be reacted with benzamide. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands) is critical for achieving high yields and broad substrate scope. wikipedia.orglibretexts.org A strong base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the catalytic cycle. libretexts.org

Coupling of an aryl halide with 2,6-dimethylpyrimidin-4-amine: While less direct for forming the benzamide linkage itself, this method is relevant for synthesizing analogues where the benzoyl group is introduced in a subsequent step.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org

Catalyst ComponentFunctionExamples
Palladium PrecursorSource of the active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the palladium center and influences reactivityBINAP, Xantphos, Buchwald ligands
BasePromotes deprotonation of the amineNaOtBu, K₂CO₃, Cs₂CO₃

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several strategies can be employed.

Microwave-assisted synthesis has shown significant potential for accelerating organic reactions. nih.govnih.gov The direct and efficient heating provided by microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for both classical amidation and palladium-catalyzed coupling reactions. nih.gov Microwave-assisted direct amidation of carboxylic acids and amines under solvent-free conditions has been reported, offering a greener alternative to traditional methods that rely on volatile organic solvents. nih.gov

The use of more environmentally benign solvents is another key aspect of green chemistry. While traditional organic solvents are often employed, research is ongoing into the use of water, ionic liquids, or deep eutectic solvents for amidation and coupling reactions. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine (B1678525) can be conducted in an aqueous alkaline medium, which is a greener alternative to anhydrous solvents. google.com

Furthermore, the development of catalytic methods, such as the palladium-catalyzed approaches discussed earlier, aligns with green chemistry principles by reducing the need for stoichiometric reagents. The use of highly efficient and recyclable catalysts is an active area of research.

Precursor Synthesis and Derivatization Strategies for this compound Analogs

The synthesis of a diverse library of this compound analogs relies on the accessibility of variously substituted precursors. The key building blocks are the substituted 2,6-dimethylpyrimidin-4-amines and the substituted benzoyl chlorides or their corresponding carboxylic acids.

Synthesis of Substituted 2,6-Dimethylpyrimidin-4-amines

The core pyrimidine structure can be synthesized through several established methods. A common route to 4-amino-2,6-dimethylpyrimidine (B18327) involves the condensation of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium. google.com This method is advantageous as it avoids the use of anhydrous solvents. google.com Other reported methods include the treatment of 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia (B1221849) and the trimerization of acetonitrile (B52724). orgsyn.org

To generate analogs with substitutions on the pyrimidine ring, modified starting materials can be employed. For instance, using substituted 1,3-diketones in the condensation reaction with guanidine would lead to pyrimidines with different substituents at the 4- and 6-positions.

Starting MaterialsProductReference
Guanidine salt and acetylacetone2-Amino-4,6-dimethylpyrimidine google.com
Acetonitrile and sodium ethoxide4-Amino-2,6-dimethylpyrimidine orgsyn.org
4-Chloro-2,6-dimethylpyrimidine and ammonia4-Amino-2,6-dimethylpyrimidine orgsyn.org

Synthesis of Substituted Benzoyl Chlorides or Carboxylic Acids

Substituted benzoyl chlorides are highly reactive and serve as excellent precursors for the acylation of 2,6-dimethylpyrimidin-4-amine. They are typically prepared from the corresponding substituted benzoic acids. wikipedia.org Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). wikipedia.orgprepchem.com The reaction with thionyl chloride is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. wikipedia.org

Alternatively, substituted benzoic acids can be used directly in amidation reactions with the aid of coupling reagents, as described in section 2.1.1. The diversity of commercially available substituted benzoic acids provides a straightforward entry point for creating a wide array of this compound analogs with various substituents on the benzoyl ring.

A variety of methods exist for the synthesis of substituted benzoic acids themselves, including the oxidation of substituted toluenes or benzyl (B1604629) alcohols, and the carboxylation of Grignard reagents derived from aryl halides.

ReagentConditionsReference
Thionyl chlorideRefluxing with the benzoic acid wikipedia.org
Oxalyl chlorideDichloromethane, DMF (catalyst), room temperature wikipedia.org
Phosphorus pentachlorideMixing with the benzoic acid prepchem.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the acylation of 4-amino-2,6-dimethylpyrimidine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of solvent, the nature and stoichiometry of the base catalyst, reaction temperature, and the molar ratio of the reactants.

Commonly employed solvents for this type of transformation include aprotic solvents such as 1,4-dioxane (B91453) and dichloromethane. The selection of the solvent can significantly influence the solubility of the reactants and the reaction rate. A base is required to neutralize the hydrochloric acid byproduct of the reaction. Pyridine is a frequently used base catalyst in this context.

An illustrative, though not specific to the title compound, optimization of a similar amidation reaction is presented in the table below, showcasing the impact of varying reaction conditions on the yield.

Table 1: Illustrative Optimization of N-Benzamide Synthesis

Entry Solvent Base Temperature (°C) Molar Ratio (Amine:Acyl Chloride:Base) Yield (%)
1 Dichloromethane Pyridine Room Temperature 1:1:1.2 75
2 1,4-Dioxane Pyridine Room Temperature 1:1:1.2 82
3 1,4-Dioxane Triethylamine Room Temperature 1:1:1.2 78
4 1,4-Dioxane Pyridine 50 1:1:1.2 88
5 1,4-Dioxane Pyridine Room Temperature 1:1.2:1.5 91

This table is a generalized representation and does not reflect empirically validated data for the synthesis of this compound.

Purification Techniques and Methodological Considerations

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, byproducts, and any residual solvent. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Advanced Chromatographic Separation Methods

For high-purity samples, particularly on a smaller scale, advanced chromatographic techniques are employed. Column chromatography is a standard method, utilizing silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher degree of separation and is often used for the final purification of small quantities or for analytical purposes. In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

Recrystallization and Precipitation Strategies

Recrystallization is a powerful and cost-effective technique for purifying solid compounds on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

For this compound, suitable recrystallization solvents could include ethanol (B145695), isopropanol, or a mixture of ethanol and water. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor.

The efficiency of recrystallization can be influenced by the cooling rate; slow cooling generally promotes the formation of larger, purer crystals. If crystallization does not occur spontaneously, it can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound scaffold possesses two key moieties, the benzamide and the pyrimidine ring, both of which can be subjected to various chemical transformations to generate a library of derivatives. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships.

Modifications on the Benzamide Moiety

The benzamide moiety offers several avenues for chemical modification. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce a variety of substituents onto the benzene (B151609) ring. The position of substitution (ortho, meta, or para) will be directed by the amide group, which is generally an ortho-, para-director, although its activating/deactivating nature can be influenced by the reaction conditions.

For instance, nitration of the benzamide ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can then be further transformed, for example, by reduction to the corresponding amino group, which can then be subjected to a wide range of subsequent reactions.

Another approach involves starting with a substituted benzoyl chloride in the initial synthesis. This allows for the direct incorporation of various functional groups onto the benzamide ring.

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. However, in the parent compound, the ring is not highly activated for such reactions.

Modification of the pyrimidine ring could potentially be achieved by first introducing a leaving group, such as a halogen, at one of the available positions. Subsequent reaction with various nucleophiles (e.g., amines, alkoxides, thiols) could then be used to introduce a diverse range of substituents.

The two methyl groups on the pyrimidine ring also offer a potential site for modification. For instance, they could be functionalized through free-radical halogenation followed by nucleophilic substitution.

Advanced Spectroscopic and Structural Elucidation of N 2,6 Dimethylpyrimidin 4 Yl Benzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the atomic arrangement and connectivity within a molecule.

High-Resolution 1H and 13C NMR Investigations

High-resolution 1H and 13C NMR spectroscopy are fundamental tools for the initial characterization of N-(2,6-dimethylpyrimidin-4-yl)benzamide and its analogs. The chemical shifts (δ), multiplicities, and coupling constants (J) observed in the spectra provide a detailed map of the molecular structure.

For instance, in the 1H NMR spectrum of N-(2,6-dimethylphenyl)benzamide, a related analog, the protons of the dimethylphenyl group typically appear as a singlet around δ 2.24 ppm. The aromatic protons exhibit complex multiplets in the range of δ 7.07-7.89 ppm, and the amide proton (N-H) often presents as a broad singlet around δ 7.64 ppm. rsc.org

The 13C NMR spectrum provides complementary information, with the carbonyl carbon of the amide group resonating at approximately δ 166.00 ppm. The carbons of the dimethylphenyl ring appear at around δ 135.62, 134.38, 133.98, 131.70, 128.66, 128.20, 127.34, and 127.27 ppm, while the methyl carbons are observed at a characteristic upfield shift of about δ 18.44 ppm. rsc.org

Table 1: Representative 1H and 13C NMR Data for a Benzamide (B126) Analog

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H7.89dAromatic CH
1H7.64sNH
1H7.54tAromatic CH
1H7.45tAromatic CH
1H7.16–7.07mAromatic CH
1H2.24sCH3
13C166.00C=O
13C135.62-127.27Aromatic C
13C18.44CH3

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOE correlations between protons on the pyrimidine (B1678525) and benzoyl rings can reveal the preferred conformation of the molecule in solution. ipb.pt

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their crystalline forms. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can gain insights into the local environment and packing of molecules in the solid state.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The spectrum of this compound and its analogs exhibits several key absorption bands.

The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3200-3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption, usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the range of 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups are observed just below 3000 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for a Benzamide Analog

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3273N-H stretchAmide
2920, 2856C-H stretchAliphatic
1643C=O stretch (Amide I)Amide
1579, 1520N-H bend (Amide II), C=C stretchAmide, Aromatic
1473C-H bendAliphatic
768, 709C-H out-of-plane bendAromatic

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to clearly identify the C=C stretching vibrations of the aromatic rings and the symmetric stretching of the methyl groups. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and a more confident assignment of the observed bands. For instance, in the related compound 2-amino-4,6-dimethylpyrimidine, the FT-Raman spectrum was recorded to help assign the fundamental vibrational modes. ijera.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint that is crucial for chemical identification and verification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound, with a molecular formula of C13H13N3O, the theoretical monoisotopic mass is 227.105862 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with precision in the parts-per-million (ppm) range. This level of accuracy is critical for distinguishing the target compound from other isomers or compounds with the same nominal mass but different elemental formulas, thereby confirming its molecular identity.

ParameterValue
Molecular FormulaC13H13N3O
Theoretical Monoisotopic Mass (Da)227.105862
Expected [M+H]⁺ Ion (Da)228.11369
Typical Mass Accuracy (ppm)< 5

Tandem Mass Spectrometry (MS/MS) is employed to establish the structural connectivity of a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides definitive structural information.

The most probable fragmentation pathways for this compound would involve the cleavage of the robust amide bond and fragmentations within the pyrimidine ring structure. sphinxsai.comiosrjournals.org Key predicted fragmentation patterns include:

Amide Bond Cleavage: Fission of the C-N amide bond is a common fragmentation pathway for benzamide derivatives. This would likely result in the formation of a benzoyl cation (m/z 105) and a 2,6-dimethylpyrimidin-4-amine radical cation (m/z 123).

Pyrimidine Ring Fragmentation: Pyrimidine derivatives often exhibit characteristic fragmentation patterns involving the loss of small neutral molecules like HCN. sphinxsai.com

Loss of Methyl Groups: Cleavage of the methyl groups from the pyrimidine ring can also be anticipated.

The combination of a precursor ion scan with accurate mass measurements of the fragment ions allows for the unambiguous structural confirmation of the molecule. nih.gov

Predicted Fragment Ion (m/z)Proposed Structure/Origin
123.08[2,6-dimethylpyrimidin-4-amine]⁺
105.03[Benzoyl]⁺
77.04[Phenyl]⁺

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules, which governs the material's macroscopic properties.

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound is required. While specific crystallographic data for this exact compound is not publicly available, analysis of analogous structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and N-(2,6-dimethylphenyl)-4-methylbenzamide, allows for a reliable prediction of its crystallographic parameters. cardiff.ac.uknih.gov It is anticipated that the compound would crystallize in a common space group for organic molecules, such as monoclinic P21/c or tetragonal I41/a. cardiff.ac.ukresearchgate.net The diffraction data would yield precise atomic coordinates, confirming the planar nature of the benzoyl and pyrimidine ring systems and the geometry of the central amide linkage.

Crystallographic ParameterHypothetical/Analog-Based ValueReference Analog
Crystal SystemMonoclinicN-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide cardiff.ac.uk
Space GroupP21/cN-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide cardiff.ac.uk
a (Å)~10-17Various Benzamides/Pyrimidines nih.govscienceopen.com
b (Å)~6-17Various Benzamides/Pyrimidines nih.govscienceopen.com
c (Å)~19-20Various Benzamides/Pyrimidines nih.govscienceopen.com
β (°)~95-100N/A (Tetragonal) scienceopen.com
Volume (ų)~1400-5500Various Benzamides/Pyrimidines nih.govscienceopen.com
Z (molecules/unit cell)4 or 16Various Benzamides/Pyrimidines cardiff.ac.uknih.gov

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The molecule contains one hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the two nitrogen atoms of the pyrimidine ring). This configuration allows for the formation of robust hydrogen bonds, which are primary drivers in the self-assembly of such crystal structures. tandfonline.comacs.org

Key interactions expected to be observed include:

N—H···O Hydrogen Bonds: The amide N-H can form a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule, often leading to the formation of infinite chains or dimeric motifs. nih.gov

N—H···N Hydrogen Bonds: The amide N-H could also interact with one of the nitrogen atoms of the pyrimidine ring, a common and stabilizing interaction in pyrimidine-containing crystal structures. cardiff.ac.uknih.gov

π–π Stacking: The planar aromatic rings (benzoyl and dimethylpyrimidine) can engage in π–π stacking interactions, further stabilizing the crystal lattice. cardiff.ac.uktandfonline.com

These interactions collectively create a specific three-dimensional supramolecular architecture that dictates the physical properties of the solid material. tandfonline.com

Interaction TypeDonorAcceptorTypical Motif
Hydrogen BondAmide N-HCarbonyl Oxygen (O)Centrosymmetric R²₂(8) dimers or C(4) chains nih.govscienceopen.com
Hydrogen BondAmide N-HPyrimidine Nitrogen (N)Chains or sheets cardiff.ac.uk
π–π StackingBenzoyl RingPyrimidine RingOffset or face-to-face stacking cardiff.ac.uk

Computational and Theoretical Investigations of N 2,6 Dimethylpyrimidin 4 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are fundamental for predicting electronic structure, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. edu.krd It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are utilized to optimize the molecular geometry, resulting in a stable, low-energy 3D structure. irjweb.com This optimized geometry is crucial for calculating various molecular properties, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a cornerstone for predicting chemical reactivity. edu.krdirjweb.com By analyzing the electron distribution and molecular orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding a molecule's chemical behavior. While DFT studies have been performed on numerous pyrimidine (B1678525) and benzamide (B126) derivatives, specific published results for N-(2,6-Dimethylpyrimidin-4-yl)benzamide are not available.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and easily polarizable. nih.gov This analysis is fundamental in computational chemistry for understanding charge transfer interactions within a molecule. ripublication.com Although this analysis has been applied to many related heterocyclic compounds, specific HOMO-LUMO energy values for this compound have not been reported in the searched literature. researchgate.neteurekaselect.com

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe global reactivity:

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acadpubl.eunih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). acadpubl.eu

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scispace.com This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a specific biological target. peerj.com

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy using a scoring function. scispace.com The results, often expressed as a docking score or binding energy (e.g., in kcal/mol), help identify potential drug candidates. peerj.com The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. peerj.com While docking studies have been conducted on a vast number of benzamide and pyrimidine derivatives against various targets, studies specifically docking this compound could not be located. lew.ronih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a ligand-receptor complex identified through docking, MD simulations provide insights into its dynamic behavior and stability. peerj.com By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe how the ligand and protein adapt to each other's presence. peerj.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which assesses the stability of the complex over the simulation period, and Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. These simulations are crucial for validating docking results and understanding the conformational flexibility and binding stability of a ligand within its target's active site. nih.gov However, no published MD simulation studies were found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the structural requirements for the biological activity of N-pyrimidine benzamides, including this compound and its analogs. A notable 3D-QSAR model was developed for a series of N-pyridyl and pyrimidine benzamides based on their activity as KCNQ2/Q3 potassium channel openers, a potential target for antiepileptic drugs. nih.gov

This pharmacophore-based 3D-QSAR model yielded robust statistical data, indicating its high predictive power for the antiepileptic activity of new analogs. nih.gov The model's validation was reinforced by a strong correlation between the 3D-QSAR variables and the functional fingerprints of the compounds responsible for receptor binding. nih.gov The excellent statistical metrics of the QSAR model suggest its reliability for predicting the activity of novel compounds in this class. nih.gov

Table 1: Statistical Validation of the 3D-QSAR Model for N-pyrimidine Benzamides

Statistical Parameter Value Significance
Correlation Coefficient (R²) > 0.80 Indicates a strong correlation between predicted and observed activities.
F value > 39 Demonstrates the statistical significance of the model.
Predictive Power (Q²) > 0.7 Shows excellent predictive ability for external test sets.
Standard Deviation (SD) < 0.3 Indicates low variance and high precision of the model.

Data sourced from a study on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 openers. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening techniques play a pivotal role in the discovery and optimization of bioactive molecules like this compound. These computational methods allow for the rapid screening of large chemical libraries to identify promising candidates and to refine their structures for enhanced activity and better pharmacokinetic profiles.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Both ligand-based and structure-based virtual screening approaches are applicable to the this compound scaffold. The development of a robust pharmacophore model (discussed in 4.3.2) serves as the foundation for ligand-based virtual screening, where large databases of compounds are searched for molecules that match the essential chemical features required for biological activity. dovepress.com

Furthermore, a structure-based approach has been validated through the docking of these benzamide derivatives into a validated homology model of the target receptor. nih.gov This dual approach, combining information from both the ligand and the target protein, enhances the efficiency and accuracy of identifying novel, potent analogs. The validated QSAR models can also be employed to predict the activity of hit molecules identified through screening. nih.gov

Pharmacophore Modeling and Development

A significant pharmacophore model was generated for a series of N-pyridyl and pyrimidine benzamides that possess KCNQ2/Q3 opening activity. nih.gov This model encapsulates the crucial molecular features that are predicted to be essential for the binding efficacy of these ligands to their target. nih.gov The generated hypothesis details the specific spatial arrangement of chemical features necessary for a molecule to be active.

Table 2: Key Features of the Generated Pharmacophore Model

Pharmacophoric Feature Count Description
Hydrogen Bond Donor (D) 1 An atom capable of donating a hydrogen atom to form a hydrogen bond.
Hydrophobic (H) 1 A nonpolar group that contributes to hydrophobic interactions.
Aromatic Ring (R) 2 Aromatic rings that can engage in π-π stacking or hydrophobic interactions.

Features identified as crucial for the KCNQ2/Q3 opening activity of N-pyrimidine benzamides. nih.gov

This validated pharmacophore model serves as a powerful 3D query for virtual screening campaigns to discover new chemical entities with the desired biological activity. nih.govdovepress.com

In Silico ADME Predictions and Physicochemical Property Profiling

In addition to predicting biological activity, computational models are employed to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its derivatives. nih.gov Predictive models, such as those available in software like QikProp, are used to generate a preliminary pharmacokinetic profile for these compounds. nih.gov

These in silico models assess various physicochemical and pharmacokinetic parameters to identify potential liabilities early in the drug discovery process. nih.govfrontiersin.org By focusing on predictive models, researchers can prioritize compounds that not only have high potency but also possess favorable drug-like properties, increasing the likelihood of their success in later stages of development. rsc.org This approach allows for the early-stage filtering of compounds that are likely to have poor absorption or metabolic instability, thereby optimizing resource allocation. nih.gov

Table 3: Mentioned Compound Names

Compound Name

Mechanistic Investigations of Biological Activities of N 2,6 Dimethylpyrimidin 4 Yl Benzamide Derivatives

Enzyme Inhibition and Modulation Studies

Inhibition of Carbonic Anhydrase Isoforms (hCA I, hCA II)

While direct inhibitory studies on N-(2,6-dimethylpyrimidin-4-yl)benzamide against human carbonic anhydrase (hCA) isoforms are not extensively documented, research into structurally related compounds provides insight into the potential of the pyrimidine-benzamide scaffold. Studies have been conducted on benzamide (B126) derivatives featuring thiourea-substituted benzenesulfonamides, which are known to interact with the zinc ion in the active site of carbonic anhydrases.

One study synthesized a series of N-({4-[N′-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives and evaluated their inhibitory effects on the physiologically dominant hCA I and hCA II isoforms. The results indicated significant inhibitory profiles, with some derivatives showing potency in the micromolar range. For instance, compounds with a sulfathiazole (B1682510) moiety were identified as potent hCA I inhibitors. researchgate.net Specifically, certain compounds demonstrated inhibitory activities with IC50 values ranging from 2.65 to 82.33 µM for hCA I and 2.63 to 74.89 µM for hCA II. researchgate.net

Another relevant series of compounds are benzenesulfonamides decorated with dihydropyrimidinone moieties. These compounds combine the key sulfonamide group, crucial for CA inhibition, with a pyrimidine-like structure. These derivatives have shown potent inhibition against both hCA I and II, with some exhibiting inhibition constants (Ki) in the nanomolar range, surpassing the activity of the standard inhibitor acetazolamide. nih.gov Although these scaffolds differ from this compound, they highlight that the combination of a sulfonamide-bearing phenyl ring and a pyrimidine-related heterocycle can lead to effective carbonic anhydrase inhibition.

Acetylcholinesterase (AChE) Inhibition

Sirtuin (SIRT2) Inhibition and Selectivity Profiles

A significant area of investigation for compounds containing the dimethylpyrimidine moiety is the inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase implicated in cancer and neurodegenerative diseases. Structure-based optimization of a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold has led to the discovery of highly potent and selective SIRT2 inhibitors. nih.gov

Through systematic structure-activity relationship (SAR) studies, researchers identified key modifications that enhance inhibitory activity. These studies culminated in the development of compound 28e , which demonstrated the most potent inhibition in the series with an IC50 value of 42 nM against SIRT2. nih.gov This compound also exhibited excellent selectivity over other sirtuin isoforms, specifically SIRT1 and SIRT3, which is a critical attribute for developing targeted therapeutics. nih.govtandfonline.com In cellular assays, these derivatives were shown to increase the acetylation of α-tubulin, a known SIRT2 substrate, and inhibit the proliferation of human breast cancer cells (MCF-7) in a dose-dependent manner. nih.gov

Table 1: SIRT2 Inhibition and Selectivity of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives
CompoundSIRT2 IC50 (nM)SIRT1 Inhibition @ 10 µM (%)SIRT3 Inhibition @ 10 µM (%)
28e42Not SpecifiedNot Specified
14a42Significant selectivity notedSignificant selectivity noted

Other Enzyme Targets and Their Modulatory Mechanisms

Beyond sirtuins, derivatives combining pyrimidine (B1678525) and benzamide motifs have been investigated as inhibitors of other key enzymes in cellular signaling, such as Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer development and progression.

A series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were designed and synthesized to target FAK. Among these, compound 8a emerged as a particularly potent inhibitor, displaying an anti-FAK activity with an IC50 of 0.047 ± 0.006 μM. This compound also showed strong antiproliferative effects against H1975 non-small cell lung cancer cells (IC50 = 0.044 ± 0.011 μM) and A431 human epithelial carcinoma cells (IC50 = 0.119 ± 0.036 μM). Further studies revealed that compound 8a induces apoptosis and inhibits cancer cell migration, establishing it as a promising lead for further development as a FAK-targeted anticancer agent.

Receptor Binding and Signaling Pathway Modulation

The N-pyrimidinylamino-benzamide scaffold has been identified as a potent modulator of critical signaling pathways involved in cancer. Specifically, derivatives of this class have been developed as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many types of cancer.

A novel series of N-(2-pyrimidinylamino) benzamide derivatives were synthesized and found to have a significant inhibitory effect on the Hedgehog pathway. The majority of the synthesized compounds showed greater potency than vismodegib, a clinically approved Hh pathway inhibitor. Compound 6a was identified as a promising lead compound from this series, demonstrating moderate pharmacokinetic properties in vivo, making it a candidate for further preclinical development. These findings underscore the potential of the pyrimidine-benzamide framework to generate potent modulators of oncogenic signaling pathways.

Prion Protein (PrPC) Binding and Conversion Modulation

The potential interaction of this compound derivatives with the cellular prion protein (PrPC) and their ability to modulate its conversion to the pathogenic scrapie isoform (PrPSc) can be inferred from studies on related chemical scaffolds. The core structure, combining a pyrimidine ring and a benzamide moiety, is present in compounds investigated for their anti-prion properties.

Research has shown that certain benzamide derivatives can bind to human PrPC and inhibit its conversion into PrPSc in vitro. nih.gov Furthermore, these compounds have demonstrated antiprion activity by reducing the accumulation of PrPSc in scrapie-infected mouse neuroblastoma (ScN2a) and scrapie mouse brain (SMB) cells. nih.gov The mechanism is thought to involve the stabilization of the native PrPC conformation or the interference with the PrPC-PrPSc binding interface, thereby preventing the template-assisted misfolding cascade.

Similarly, pyrimidine derivatives have been identified as modulators of prion protein interactions. For instance, thienyl pyrimidine compounds have been found to induce the oligomerization of PrPSc, a process that paradoxically traps prion infectivity and reduces the propagation of the pathogenic agent. nih.govnih.gov This suggests that the pyrimidine moiety could play a crucial role in interacting with PrPSc aggregates.

Given these findings, it is plausible that this compound derivatives could interact with prion proteins through a combination of effects mediated by both the benzamide and pyrimidine components. The benzamide portion may contribute to binding with PrPC, while the dimethylpyrimidine group could influence the aggregation state of PrPSc.

Table 1: Investigated Activities of Structurally Related Compounds on Prion Proteins

Compound Class Investigated Activity Model System Reference
Benzamide derivatives Inhibition of PrPC to PrPSc conversion; Reduction of PrPSc accumulation Human PrP(C) in vitro, ScN2a cells, SMB cells nih.gov

Kainate Receptor Antagonism Mechanisms

Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a significant role in synaptic transmission and plasticity. nih.govresearchgate.net Antagonism of these receptors is a therapeutic strategy for various neurological disorders. The canonical mechanism of kainate receptor activation involves the binding of glutamate, which leads to the opening of an ion channel permeable to cations, resulting in neuronal excitation. nih.gov Antagonists can act competitively by binding to the glutamate binding site or non-competitively by binding to an allosteric site, thereby preventing channel opening.

The structural features of this compound suggest a potential for interaction with kainate receptors. Notably, derivatives of willardiine, which contains a pyrimidine-2,4-dione ring, have been developed as potent and selective antagonists of kainate receptors, particularly those containing the GLUK5 subunit. nih.gov The introduction of substituents on the pyrimidine ring has been shown to modulate the affinity and selectivity for different kainate receptor subtypes. nih.gov

Furthermore, the presence of a benzamide moiety has been identified as favorable for binding to GluK1-3 recombinant kainate receptors. nih.gov Structure-activity relationship studies have indicated that the N1-benzamide group is an optimal feature for achieving high affinity. nih.gov Therefore, it is conceivable that this compound derivatives could act as kainate receptor antagonists by interacting with the ligand-binding domain. The benzamide portion may engage in key interactions within the binding pocket, while the dimethylpyrimidine ring could confer selectivity for specific kainate receptor subunits.

Table 2: Kainate Receptor Antagonism by Related Compound Classes

Compound Class Receptor Subtype Target Proposed Mechanism Reference
Willardiine derivatives GLUK5-containing kainate receptors Competitive antagonism at the glutamate binding site nih.gov

Potential Muscarinic Receptor Antagonism (M4)

Muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. The M4 subtype is predominantly expressed in the striatum and is involved in the regulation of motor control. nih.gov Antagonism of M4 receptors has emerged as a potential therapeutic approach for movement disorders such as Parkinson's disease and dystonia. nih.gov The mechanism of M4 receptor antagonism involves the competitive binding of the antagonist to the acetylcholine binding site, which prevents the receptor from being activated and initiating downstream signaling cascades.

While direct evidence for the interaction of this compound with M4 receptors is not available, the benzamide scaffold is a common feature in a variety of pharmacologically active compounds, including some with activity at muscarinic receptors. The development of selective M4 antagonists has been a significant area of research, leading to the identification of compounds that can differentiate between the highly conserved orthosteric binding sites of the muscarinic receptor subtypes. nih.gov

The potential for this compound derivatives to act as M4 antagonists would depend on the specific three-dimensional conformation of the molecule and its ability to fit into the M4 receptor's binding pocket. The dimethylpyrimidine group could play a role in establishing specific interactions that confer selectivity for the M4 subtype over other muscarinic receptors. Further investigation would be required to confirm this hypothesis and to elucidate the precise binding mode.

Intracellular Signaling Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

The ability of this compound derivatives to induce apoptosis and cause cell cycle arrest can be inferred from studies on structurally similar compounds.

Apoptosis Induction: Benzamide derivatives have been shown to induce apoptosis through the intrinsic pathway. For example, certain 4-substituted benzoyltaurinamide derivatives upregulate the pro-apoptotic protein BAX and caspases-3 and -9, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Cell Cycle Arrest: Several studies have highlighted the role of benzamide derivatives in causing cell cycle arrest. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives were found to induce cell cycle arrest in HepG2 cells. researchgate.netnih.gov Mechanistic studies revealed that these compounds inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, and Rb. researchgate.netnih.gov This suggests that these compounds can activate a p53/p21-dependent pathway, leading to a halt in cell cycle progression. researchgate.netnih.gov Similarly, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression. mdpi.comnih.gov

Based on these findings, it is plausible that this compound derivatives could trigger apoptosis and cell cycle arrest through similar intracellular signaling pathways. The specific phase of cell cycle arrest (e.g., G1/S or G2/M) could be dependent on the specific substitutions on the benzamide or pyrimidine rings.

Table 3: Intracellular Signaling Pathways Modulated by Related Benzamide Derivatives

Compound Class Effect Key Molecular Targets Reference
4-Substituted benzoyltaurinamide derivatives Apoptosis induction Upregulation of BAX, caspase-3, caspase-9; Downregulation of Bcl-2, Bcl-xL nih.gov
N-(piperidine-4-yl)benzamide derivatives Cell cycle arrest Inhibition of cyclin B1, p-Rb; Enhancement of p21, p53, Rb researchgate.netnih.gov

Antimicrobial Activity Studies (Mechanistic Perspective)

The this compound scaffold, combining both pyrimidine and benzamide moieties, is found in various compounds with reported antimicrobial activities. The potential mechanisms of action against bacteria and fungi are discussed below.

The antibacterial activity of compounds containing pyrimidine and benzamide motifs can be attributed to several mechanisms. One prominent target is the bacterial cell division protein FtsZ. A thiophenyl-pyrimidine derivative has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.orgnih.govrsc.org The proposed mechanism involves the inhibition of FtsZ polymerization and its GTPase activity, which are essential for bacterial cell division. rsc.orgnih.govrsc.org This disruption of cytokinesis ultimately leads to bacterial cell death. rsc.orgnih.govrsc.org

The antifungal activity of pyrimidine and benzamide derivatives may also be multifactorial. One potential mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have been synthesized and shown to exhibit significant antifungal activity. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of SDH, forming hydrogen bonds with key amino acid residues, thereby inhibiting its enzymatic activity. nih.gov

Additionally, pyrimidine derivatives containing an amide moiety have demonstrated potent antifungal activity against various plant pathogenic fungi. frontiersin.org While the exact mechanism for these specific compounds was not fully elucidated, it is known that pyrimidine-based fungicides can interfere with various cellular processes, including nucleic acid synthesis and cell division. Another study on picolinamide (B142947) and benzamide chemotypes identified the lipid transfer protein Sec14 as a target for their antifungal properties. nih.gov

Therefore, this compound derivatives could potentially exert their antifungal effects by targeting key enzymes like SDH or other essential cellular components in pathogenic fungi.

Table 4: Potential Antimicrobial Mechanisms of Related Pyrimidine and Benzamide Derivatives

Compound Class Organism Type Potential Mechanism Key Target Reference
Thiophenyl-pyrimidine derivatives Gram-positive bacteria Inhibition of cell division FtsZ rsc.orgnih.govrsc.org
Benzoylurea derivatives with a pyrimidine moiety Fungi Inhibition of mitochondrial respiration Succinate dehydrogenase (SDH) nih.gov

Broad-Spectrum Antimicrobial Activity Considerations

The chemical scaffold of this compound, which combines both pyrimidine and benzamide moieties, is featured in numerous derivatives investigated for their antimicrobial properties. Pyrimidine derivatives are noted for a wide range of biological activities, including antibacterial and antifungal effects. researchgate.netniscpr.res.in Similarly, benzamide and its derivatives have demonstrated significant potential as antibacterial and antifungal agents. nanobioletters.com

Research into related structures highlights this potential. For instance, various pyrimidine derivatives have shown inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, studies on pyrimidinylsulfamoyl azolylbenzamides revealed that derivatives with chloro and nitro substitutions were effective against Bacillus subtilis, while those with chloro, bromo, and nitro substitutions on an imidazolyl pyrimidine structure showed potential antifungal activity against Aspergillus niger. Furthermore, the synthesis of novel pyrimidine derivatives containing an amide moiety has yielded compounds with significant fungicidal activity against pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov One study found that certain pyrimidine-benzamide hybrids exhibited promising broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com This body of research suggests that derivatives of this compound are promising candidates for the development of new broad-spectrum antimicrobial agents.

Anti-Proliferative Mechanisms in Cellular Models (In Vitro Focus)

The anti-proliferative mechanisms of this compound derivatives have been a key area of investigation, with a focus on their effects in various cancer cell models. The core structure, combining pyrimidine and benzamide, is a recognized scaffold in the design of anticancer agents. sciensage.info

Derivatives featuring the pyrimidine-benzamide framework have demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cell lines. For example, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides showed potent antiproliferative effects against H1975 non-small cell lung cancer cells and A431 human epithelial carcinoma cells. nih.gov One of the most effective compounds from this series, compound 8a , displayed an IC₅₀ value of 0.044 µM against H1975 cells and 0.119 µM against A431 cells. nih.gov

Similarly, piperazine-linked cinnamide derivatives of benzimidazole-pyrimidine hybrids have been shown to inhibit cancer cell growth, with one potent compound, 18i , exhibiting IC₅₀ values ranging from 2.21 to 7.29 µM across different cancer cell lines, showing particular specificity toward the A549 lung cancer line. nih.gov Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified compounds that exhibited remarkable cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values as low as 0.57 μM. rsc.org These findings underscore the potential of this chemical class to effectively inhibit the growth of diverse cancer cell types.

Table 1: In Vitro Anti-proliferative Activity of Selected Pyrimidine-Benzamide Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound Cancer Cell Line IC₅₀ (µM) Source
8a (A 2,4-dianilinopyrimidine derivative) H1975 (Non-small cell lung) 0.044 nih.gov
8a (A 2,4-dianilinopyrimidine derivative) A431 (Epithelial carcinoma) 0.119 nih.gov
18i (A benzimidazole-pyrimidine hybrid) A549 (Lung cancer) 2.21 - 7.29 nih.gov
Compound 4 (A pyrido[2,3-d]pyrimidine) MCF-7 (Breast cancer) 0.57 rsc.org
Compound 4 (A pyrido[2,3-d]pyrimidine) HepG2 (Liver cancer) 1.13 rsc.org

| Compound 11 (A pyrido[2,3-d]pyrimidine) | HepG2 (Liver cancer) | 0.99 | rsc.org |

A primary mechanism through which N-substituted benzamide derivatives exert their anti-proliferative effects is by inducing apoptosis (programmed cell death) and modulating the cell cycle. Studies on the benzamide derivative declopramide (B1670142) showed that it induces apoptosis in HL60 promyelocytic cancer cells by triggering the release of cytochrome c and activating caspase-9. nih.govnih.gov This process was preceded by a G2/M cell cycle block, indicating that the compound halts cell division before initiating apoptosis. nih.govnih.gov

Further research on benzimidazole-pyrimidine hybrids has reinforced these findings. The potent compound 18i was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis in A549 lung cancer cells. nih.gov This was associated with a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov Similarly, certain pyrido[2,3-d]pyrimidine derivatives were shown to significantly activate apoptosis in MCF-7 cells, increasing total apoptosis by over 58-fold compared to control cells, and causing cell cycle arrest at the G1 phase. rsc.org The regulation of pyrimidine biosynthesis itself is closely linked to the cell cycle, with pathway activity increasing during the S phase to meet the demand for DNA synthesis. nih.govresearchgate.net

The stability and function of microtubules, which are critical for cell division, shape, and transport, are regulated by post-translational modifications, including the acetylation of α-tubulin. biorxiv.orgelifesciences.orgbiorxiv.org Histone deacetylase 6 (HDAC6) is a primary enzyme responsible for the deacetylation of α-tubulin. researchgate.netresearchgate.netnih.gov Inhibition of HDAC6 leads to an increase in acetylated α-tubulin, which is associated with microtubule stabilization and can disrupt cancer cell division.

While direct studies on this compound are limited, the broader class of benzamide derivatives has been a focus for developing HDAC inhibitors. nih.gov For instance, N-hydroxybenzamide derivatives have been identified as potent and selective HDAC6 inhibitors. researchgate.net The inhibition of HDAC6 by such compounds leads to an accumulation of acetylated α-tubulin, a mechanism that contributes to their anticancer effects. researchgate.net Benzamide derivatives have also been developed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, leading to mitotic blockade and apoptosis. nih.govnih.gov This suggests a potential mechanism whereby derivatives of this compound could interfere with microtubule dynamics, possibly through the modulation of α-tubulin acetylation via HDAC6 inhibition.

A crucial aspect of cancer therapeutic development is selective cytotoxicity—the ability of a compound to kill cancer cells while sparing healthy, non-cancerous cells. Research on compounds with a pyrimidine-benzamide scaffold has shown promise in this area. In a study of indolyl-pyrimidine analogs, compounds were evaluated for anticancer activity against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, as well as against the normal cell line WI38. researchgate.net The results indicated that certain derivatives were effective against the cancer lines while presumably showing lower toxicity to the normal cells.

Another study investigating a potent benzimidazole-pyrimidine hybrid, compound 18i , specifically assessed its safety profile against normal human pulmonary epithelial cells (L132). The compound showed a high IC₅₀ value of 69.25 µM against the normal cells, which was significantly higher than its effective concentrations against various cancer cell lines (ranging from 2.21-7.29 µM). nih.gov This indicates a favorable selectivity index, suggesting a wider therapeutic window. Similarly, diselenide-containing nanoparticles designed to carry paclitaxel (B517696) demonstrated a clear selective killing effect on cancer cells (HeLa, MCF7) over normal cells (L929, BEAS-2B). nih.gov This principle of designing for selective cytotoxicity is a key consideration for derivatives of this compound.

Structure Activity Relationship Sar and Rational Design of N 2,6 Dimethylpyrimidin 4 Yl Benzamide Analogs

Systematic Modification of Benzamide (B126) and Pyrimidine (B1678525) Moieties

The pyrimidine skeleton is a versatile scaffold that can be readily altered at its 2, 4, 5, and 6 positions, allowing for extensive structural variation. mdpi.com Both the benzamide and pyrimidine portions of the molecule are critical targets for modification to enhance biological performance.

The placement of substituents on both the pyrimidine and benzamide rings has a marked influence on the inhibitory activity and selectivity of the analogs. researchgate.net For instance, in related N-substituted benzamide derivatives, the presence of a substituent at the 2-position of the phenyl ring has been found to be critical for anti-proliferative activity. nih.gov Conversely, introducing a chlorine atom or a nitro-group onto the same benzene (B151609) ring can significantly decrease this activity. nih.gov

Studies on similar heterocyclic systems have shown that expanding the chemical diversity at key positions, such as the C-4 position of the pyrimidine ring, is a crucial strategy for developing novel biological activities. mdpi.com The nature of the substituent at the C(4) position of the pyrimidine ring can also influence the molecule's reactivity and potential for ring transformation reactions under certain conditions. wur.nl The fungicidal activity of some benzamide analogs was found to be superior when a fluorine atom was substituted at the 2-position of the benzene ring. nih.gov

The functionalization of the benzamide moiety is a key strategy for optimizing the biological activity of this class of compounds. The nature and position of substituents on the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for target interaction.

Preliminary SAR studies on other N-substituted benzamide derivatives have shown that certain functional groups can be either beneficial or detrimental to activity. For example, the introduction of a chlorine atom or a nitro-group on the benzamide's benzene ring has been shown to largely decrease anti-proliferative activity in some series. nih.gov In contrast, studies on other benzamide derivatives have demonstrated that substituents such as p-tolyl, 4-bromophenyl, and 4-chlorophenyl can confer potent antimicrobial activity. nanobioletters.com In one study focused on fungicidal activity, a 2-fluoro substituent on the benzene ring resulted in inhibitory activities superior to other substitutions. nih.gov

Table 1: Impact of Substituents on the Benzamide Moiety on Biological Activity in Analogous Series


SubstituentPositionObserved Effect on Biological ActivityReference
2-substituentorthoCritical for anti-proliferative activity researchgate.net
ChlorineNot specifiedDecreases anti-proliferative activity researchgate.net
NitroNot specifiedDecreases anti-proliferative activity researchgate.net
Fluorineortho (2-F)Superior fungicidal activity dovepress.com
p-tolylparaGood antimicrobial activity mdpi.com
4-bromophenylparaGood antimicrobial activity mdpi.com
4-chlorophenylparaGood antimicrobial activity mdpi.com

Pharmacophore Identification and Molecular Features for Enhanced Activity

Pharmacophore modeling is a cornerstone of computer-aided drug design that defines the essential 3D arrangement of molecular features required for biological activity. dovepress.com For a series of N-pyridyl and pyrimidine benzamides with KCNQ2/Q3 potassium channel opening activity, a pharmacophore model was generated that consisted of one hydrogen bond donor (D), one hydrophobic (H), and two aromatic rings (R). nih.gov These features represent the crucial molecular interactions responsible for binding to the target receptor. nih.gov Identifying such a pharmacophore allows for the virtual screening of compound libraries to find new molecules with the desired biological effect. dovepress.comresearchgate.net

The biological activity of N-(2,6-Dimethylpyrimidin-4-yl)benzamide analogs is mediated by specific interactions within the binding site of their target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

Molecular docking studies of similar pyrimidine-carboxamide derivatives have identified key interactions that stabilize the ligand in the active site. researchgate.net Hydrogen bonds have been observed between the nitrogen atom of the pyrimidine ring and residues like Phenylalanine (Phe-295), as well as between the amide group and residues such as Tyrosine (Tyr-124). researchgate.net Furthermore, π-π stacking interactions, which are common for aromatic systems, can occur between the pyrimidine or benzamide rings and aromatic residues like Tryptophan (Trp-86, Trp-286). nih.govresearchgate.netcardiff.ac.uk In some crystal structures of related compounds, N—H···N hydrogen bonds link the amine group to a pyrimidine nitrogen of a neighboring molecule, highlighting the importance of these functional groups in molecular recognition. cardiff.ac.uk

Table 2: Key Molecular Interactions and Interacting Residues for Benzamide/Pyrimidine Analogs ```html

Interaction TypeMolecular Feature InvolvedKey Amino Acid Residue(s)Reference
Hydrogen BondAmide GroupTyr-124, Asn-289
Hydrogen BondPyrimidine Ring NitrogenPhe-295
π-π StackingPyrimidine RingTrp-286
π-π StackingBenzamide Phenyl RingTrp-86
Hydrophobic InteractionsGeneral Ligand StructureGeneral non-polar residues in binding pocket nih.gov



The optimization of SAR is heavily dependent on modulating the physicochemical properties of the lead compound, particularly its lipophilicity and electronic distribution. rasayanjournal.co.inLipophilicity, a measure of a compound's affinity for a non-polar environment, is a critical parameter that affects numerous pharmacokinetic properties, including membrane penetration. rasayanjournal.co.inub.eduElectronic parameters influence factors like solubility and the strength of drug-receptor interactions. rasayanjournal.co.in Quantitative structure-activity relationship (QSAR) studies are often employed to build mathematical models that correlate these physicochemical properties with biological activity. researchgate.netSuch studies have shown that lipophilic and steric parameters can play a significant role in the activity of benzamide derivatives. researchgate.netBy systematically altering functional groups on the this compound scaffold, medicinal chemists can fine-tune its lipophilic and electronic character to achieve improved potency and a more desirable pharmacokinetic profile.

Table of Mentioned Compounds

Compound Name
This compound
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
N-p-tolylbenzamide
N-(4-bromophenyl)benzamide
N-(4-chlorphenyl)benzamide
N-(4-Nitrophenyl)benzamide
N-(2,6-dimethylphenyl)-4-[(4,5-dimethylpyrimidin-2-yl)amino]benzamide
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide

Lead Optimization Strategies and Analog Design Principles for this compound Analogs

The development of novel therapeutic agents from a lead compound, such as this compound, is a meticulous process of structural refinement aimed at enhancing potency, selectivity, and pharmacokinetic properties. Lead optimization strategies for analogs of this compound are centered on a deep understanding of its structure-activity relationship (SAR), employing rational design principles to guide the synthesis of more effective molecules. Key strategies include scaffold hopping and the application of bioisosteric replacements to explore new chemical space while retaining essential pharmacophoric features.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different scaffold, while preserving the original biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced target interactions. For this compound analogs, this could involve replacing the central benzamide linkage or the dimethylpyrimidine ring with other heterocyclic systems that maintain the crucial spatial arrangement of key binding motifs.

Bioisosteric replacement, a more subtle modification, involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with comparable biological activity. nih.gov This technique is instrumental in fine-tuning the properties of a lead compound. For instance, in the context of benzamide analogs, the amide bond itself can be replaced with bioisosteres like 1,2,4-oxadiazoles to improve metabolic stability. mdpi.com

In the exploration of N-(pyrimidin-4-yl)benzamide analogs, various bioisosteric replacements can be considered to modulate activity and selectivity. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the removal of a nitrogen atom from the pyrimidine core to form a pyridine (B92270) analog resulted in a notable decrease in activity, which could be partially restored by introducing a cyano group. nih.gov This highlights the sensitivity of the core structure to modification.

The following table illustrates the impact of bioisosteric replacements on the activity of related heterocyclic compounds, providing insights that could guide the design of this compound analogs.

Compound IDCore ScaffoldModificationRelative PotencyReference
Analog A Pyrimidine-Baseline nih.gov
Analog B PyridineRemoval of N-atomDecreased nih.gov
Analog C PyridineAddition of Cyano groupPartially Restored nih.gov

This table is illustrative and based on findings from structurally related compounds to infer potential strategies for this compound.

Development of Potent and Selective this compound Scaffolds

The rational design of potent and selective this compound scaffolds hinges on a detailed understanding of the structure-activity relationships (SAR). Studies on analogous pyrimidine-4-carboxamides and N-(piperidin-4-yl)benzamide derivatives have provided valuable insights into the key structural features that govern biological activity. nih.govnih.gov

For instance, in a series of pyrimidine-4-carboxamides, conformational restriction of a flexible side chain by incorporating it into a ring system, such as replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine, led to a threefold increase in inhibitory potency. nih.gov Furthermore, modifying a morpholine (B109124) substituent to an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold. nih.gov These findings suggest that the substituents on both the pyrimidine and benzamide portions of the this compound scaffold are critical for activity and can be systematically modified to enhance potency.

Systematic exploration of the substitution patterns on the benzamide ring is also a crucial aspect of lead optimization. In a study of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the nature and position of substituents on the benzamide ring had a significant, albeit sometimes shallow, impact on muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonist activity.

The table below summarizes SAR findings from related benzamide and pyrimidine-containing compounds, which can inform the design of more potent and selective this compound analogs.

Scaffold TypeModificationEffect on ActivityReference
Pyrimidine-4-carboxamideConformational restriction of N-alkyl side chain3-fold increase in potency nih.gov
Pyrimidine-4-carboxamideMorpholine to (S)-3-hydroxypyrrolidine10-fold increase in activity nih.gov
N-(piperidin-4-yl)benzamideIntroduction of specific diaryl ether moietiesSignificant inhibitory bioactivity (IC50 in the nanomolar range) nih.gov
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide3,5-dichlorobenzamide with N-propyl congenerImproved M1 antagonist activity

This data is derived from studies on analogous compound series and is intended to guide the rational design of this compound analogs.

By integrating these lead optimization strategies, researchers can systematically modify the this compound scaffold to develop analogs with superior therapeutic potential. The iterative process of design, synthesis, and biological evaluation, guided by the principles of scaffold hopping and bioisosteric replacement, is essential for the successful development of potent and selective drug candidates.

Applications and Future Directions in Chemical Research of N 2,6 Dimethylpyrimidin 4 Yl Benzamide

Utility as Synthetic Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental molecular structures used for the construction of more complex compounds. rsc.org They are essential in fields like drug discovery and materials science. nbinno.com N-(2,6-Dimethylpyrimidin-4-yl)benzamide is a versatile bifunctional building block, possessing reactive sites on both the pyrimidine (B1678525) and benzoyl rings that can be selectively modified to generate a library of novel derivatives.

The pyrimidine ring system is a key component in numerous natural and synthetic compounds with significant biological activity. growingscience.comgsconlinepress.com The presence of the dimethylpyrimidine moiety in this compound offers several handles for synthetic modification. For instance, the methyl groups could potentially undergo condensation reactions, or the pyrimidine ring itself could be subjected to electrophilic or nucleophilic substitution under specific conditions, leading to more complex heterocyclic systems.

Similarly, the benzoyl portion of the molecule can be readily functionalized. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) on the phenyl ring can introduce diverse functional groups. These groups can then serve as points for further elaboration, enabling the construction of intricate molecular architectures. The amide linkage provides structural rigidity and specific conformational preferences, which are crucial in the rational design of molecules intended for biological targets.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeTarget MoietyPotential ReagentsExpected Product Class
Electrophilic Aromatic SubstitutionBenzoyl RingHNO₃/H₂SO₄; Br₂/FeBr₃Nitro- or bromo-substituted derivatives
Side-Chain ReactionPyrimidine Methyl GroupsN-Bromosuccinimide (NBS)Bromomethylpyrimidine derivatives
Amide Bond CleavageAmide LinkageStrong acid or base (hydrolysis)4-Amino-2,6-dimethylpyrimidine (B18327) and Benzoic acid
Cross-Coupling ReactionsFunctionalized Benzoyl Ring (e.g., bromo-derivative)Boronic acids (Suzuki coupling), Amines (Buchwald-Hartwig coupling)Bi-aryl or N-aryl derivatives

Development as Chemical Probes for Biological Target Validation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function. nih.govplos.org The development of such probes is critical for validating new drug targets. Pyrimidine nucleoside analogues have been successfully developed as chemical probes to investigate parasite replication. nih.govplos.org Given its structure, this compound possesses features that make it a candidate for development into a chemical probe.

The molecule contains hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and pyrimidine nitrogens), as well as aromatic rings capable of engaging in π-π stacking and hydrophobic interactions. These features are essential for binding to the active sites or allosteric sites of proteins. By synthesizing derivatives with varied substituents on the benzoyl or pyrimidine rings, a library of compounds could be screened against specific targets like kinases or proteases, where pyrimidine and benzamide (B126) scaffolds are known to be effective. acs.orgnih.govresearchgate.net

Integration in Materials Science and Industrial Chemical Processes (excluding clinical applications)

The applications of pyrimidine derivatives extend beyond medicine into materials science, including uses as fluorescent detectors and in the development of organic light-emitting diodes (OLEDs). researchgate.netnih.gov The rigid, aromatic structure of this compound suggests its potential as a scaffold for novel organic materials.

Functionalization of the molecule could lead to the creation of monomers suitable for polymerization. For instance, introducing vinyl or acrylate (B77674) groups onto the benzoyl ring would allow it to be incorporated into polymers. The resulting materials could possess unique thermal or photophysical properties conferred by the heterocyclic moiety. Benzothiadiazole, another nitrogen-containing heterocycle, has been used to prepare luminescent polymers. mdpi.com

In industrial processes, pyrimidine derivatives can act as corrosion inhibitors. nih.gov The nitrogen atoms in the pyrimidine ring of this compound can coordinate to metal surfaces, potentially forming a protective layer that inhibits corrosion. Further research could explore its efficacy in this application, which is vital for industries such as manufacturing and infrastructure.

Advanced Methodological Development for Synthesis and Analysis

The standard synthesis of this compound would likely involve the acylation of 4-amino-2,6-dimethylpyrimidine with benzoyl chloride in the presence of a base. However, modern organic synthesis seeks more efficient and environmentally friendly methods.

Advanced methodologies could include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for the formation of amide bonds. researchgate.net

Catalytic methods: The direct amidation of benzoic acid with 4-amino-2,6-dimethylpyrimidine using catalysts like boronic acids could offer a more atom-economical route that avoids the use of acyl chlorides.

Flow chemistry: Continuous flow reactors could enable a safer, more scalable, and highly controlled synthesis of the target compound, which is particularly advantageous for industrial production.

Umpolung Amide Synthesis (UmAS): This novel approach reverses the traditional polarity of reactants and could be explored for forging the N-aryl amide bond in an epimerization-free manner if chiral centers were present. nih.gov

The characterization of this compound and its derivatives relies on a suite of standard analytical techniques. sciencescholar.usresearchgate.netjptcp.com

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Observations
¹H NMRSignals for aromatic protons (benzoyl ring), a singlet for the pyrimidine C-5 proton, a singlet for the amide N-H proton, and a singlet for the two equivalent methyl groups.
¹³C NMRDistinct signals for the carbonyl carbon, aromatic carbons, and pyrimidine ring carbons, including the two methyl carbons.
Mass Spectrometry (MS)A prominent molecular ion peak (M+) corresponding to the compound's molecular weight (C₁₃H₁₃N₃O).
Infrared (IR) SpectroscopyCharacteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C=N/C=C stretching (aromatic rings).

Future Research Perspectives and Unexplored Mechanistic Avenues

The future research potential for this compound is substantial, given the foundational importance of its constituent heterocycles. ijrpr.commdpi.com One promising direction is the exploration of its coordination chemistry. The nitrogen atoms of the pyrimidine ring could act as ligands to form metal complexes. These complexes could exhibit interesting catalytic or photoluminescent properties.

Another unexplored avenue is the detailed investigation of its conformational dynamics and tautomerism. The rotation around the amide bond and the C-N bond connecting the two rings will dictate the molecule's three-dimensional shape, which is crucial for its interaction with other molecules or materials.

Furthermore, leveraging this compound as a starting point for diversity-oriented synthesis could rapidly generate a large number of unique structures. rsc.org These libraries could then be screened for a wide array of applications, from new agrochemicals to functional dyes or probes for biological imaging. The continued development of novel synthetic methods will be key to unlocking the full potential of this and other versatile heterocyclic scaffolds. ijrpr.commdpi.com

Q & A

Q. What are the standard synthetic routes for preparing N-(2,6-Dimethylpyrimidin-4-yl)benzamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution or amidation reactions. A common approach involves coupling 2,6-dimethylpyrimidin-4-amine with benzoyl chloride derivatives under basic conditions (e.g., using triethylamine in DMF). Intermediates like N-(6-mercaptohexyl)benzamide analogs are characterized via LC-MS (to confirm molecular weight) and 1^1H NMR (to verify substituent positions and purity). For example, LCMS (ESI) [M+H]+^+ peaks and NMR δ values for aromatic protons (7.61–7.60 ppm) and methyl groups (2.13 ppm) are critical markers .

Q. Which crystallographic tools are recommended for resolving the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard. Software suites like SHELX (for structure solution and refinement) and WinGX (for data integration and visualization) are widely used. Key parameters include bond angles (e.g., 106.87° for pyrimidine rings) and torsion angles (e.g., 121.9° for benzamide moieties), which can be cross-validated using ORTEP-3 for graphical representation .

Q. How are spectroscopic techniques employed to confirm the purity and identity of this compound?

Methodological Answer:

  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm1^{-1}) and pyrimidine C=N vibrations (~1550 cm1^{-1}).
  • 1^1H/13^{13}C NMR : Aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic.
  • LC-MS : Monitors reaction progress and detects impurities (<1% by area under the curve). Discrepancies in spectral data may require iterative recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:

  • Using SHELXL ’s TWIN and BASF commands to model twinned data.
  • Applying PLATON’s SQUEEZE algorithm to account for solvent voids.
  • Cross-validating bond distances with density functional theory (DFT) calculations. For example, deviations in pyrimidine ring angles (>2σ) may require re-refinement with restraints on planar groups .

Q. What experimental design considerations are critical for optimizing catalytic amidation reactions involving this compound?

Methodological Answer: Key factors include:

  • Catalyst selection : Bimetallic MOFs (e.g., Fe2_2Ni-BDC) enhance yield (up to 77% in 6 cycles) by stabilizing intermediates via Lewis acid sites.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines.
  • Kinetic monitoring : Use time-resolved 1^1H NMR or HPLC to track byproduct formation (e.g., nitrobenzene derivatives). Contradictory results in reaction yields may stem from moisture sensitivity or competing side reactions (e.g., hydrolysis of benzoyl chloride) .

Q. How can researchers address conflicting bioactivity data in pharmacological studies of this compound derivatives?

Methodological Answer:

  • Dose-response validation : Use nonlinear regression (e.g., GraphPad Prism’s one-phase decay model) to ensure EC50_{50} values are statistically robust.
  • Off-target profiling : Employ kinase selectivity panels to rule out non-specific binding.
  • Structural analogs : Compare with isoxazole- or thiazole-containing benzamides to identify pharmacophore requirements. For instance, substitutions at the pyrimidine 4-position significantly alter binding to targets like EGFR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.